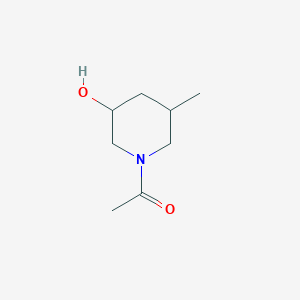

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” is a versatile material utilized in scientific research. It’s a heterocycle containing both piperidine and pyridine rings .

Synthesis Analysis

The synthesis of “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . After deprotection and amide formation, the final product is obtained .Molecular Structure Analysis

The molecular structure of “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” is characterized by the presence of both piperidine and pyridine rings . These rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone” include alkylation, reduction, rearrangement, deprotection, and amide formation .Applications De Recherche Scientifique

- Anticancer Agents : Piperidine derivatives, including those with a hydroxy group like our compound, have been investigated for their anticancer activity. Researchers explore their effects on cancer cell lines and potential mechanisms of action .

- Antiviral and Antimalarial Agents : Piperidine-based compounds have shown promise as antiviral and antimalarial agents. Their structural diversity allows for targeted drug design .

- Analgesic Properties : Some piperidine derivatives exhibit analgesic effects, making them relevant for pain management research .

- Building Blocks for Heterocycles : The compound’s piperidine and pyridine rings make it a valuable building block for synthesizing more complex heterocyclic structures. Researchers can modify these rings to create novel compounds with specific properties .

- Polymerization Catalysts : Piperidine derivatives can serve as catalysts in polymerization reactions. Their unique reactivity and stability contribute to the development of functional polymers .

- Alkaloid Analogues : Piperidine-containing alkaloids are abundant in nature. Researchers use synthetic analogues to study their biological activities and explore potential therapeutic applications .

- Odorants and Flavors : Piperidine derivatives contribute to the aroma and taste of various natural and synthetic products. Their inclusion in perfumes, food additives, and fragrances is an interesting avenue for research .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Organic Synthesis and Chemical Biology

Materials Science and Polymer Chemistry

Natural Product Synthesis

Flavor and Fragrance Industry

Orientations Futures

Propriétés

IUPAC Name |

1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-8(11)5-9(4-6)7(2)10/h6,8,11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSJGBYZAERNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)

![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2804465.png)

![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)

![9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2804470.png)

![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)

![N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2804474.png)